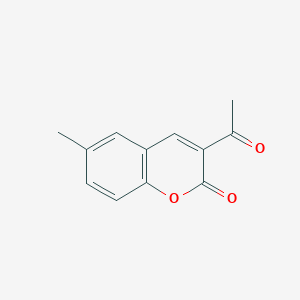
3-Acetyl-6-methylcoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-acetyl-2H-1-benzopyran-2-one is a chemical compound with the molecular formula C12H10O3. It is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-acetyl-2H-1-benzopyran-2-one typically involves the reaction of phenol with ethyl acetoacetate in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out at elevated temperatures, around 100°C, and involves the gradual addition of the catalyst over a period of 45 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
化学反応の分析
Types of Reactions
6-Methyl-3-acetyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group into alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine and chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups attached to the benzopyran ring, enhancing their chemical and biological properties.
科学的研究の応用
6-Methyl-3-acetyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 6-Methyl-3-acetyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of protein kinase Cδ (PKCδ), which plays a crucial role in cell signaling pathways. By inhibiting PKCδ, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation .
類似化合物との比較
Similar Compounds
6-Methylcoumarin: This compound is similar in structure but lacks the acetyl group at the 3-position, making it less reactive in certain chemical reactions.
Uniqueness
6-Methyl-3-acetyl-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PKCδ and its potential therapeutic applications make it a valuable compound for scientific research.
特性
分子式 |
C12H10O3 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
3-acetyl-6-methylchromen-2-one |
InChI |
InChI=1S/C12H10O3/c1-7-3-4-11-9(5-7)6-10(8(2)13)12(14)15-11/h3-6H,1-2H3 |
InChIキー |
MJMJREHDIIIUHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)

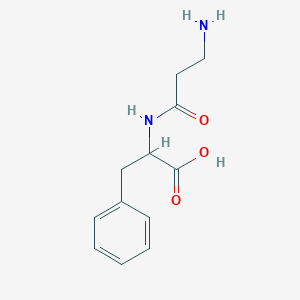
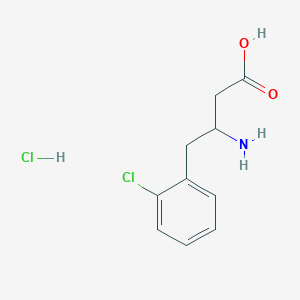




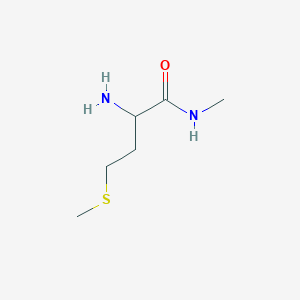

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)
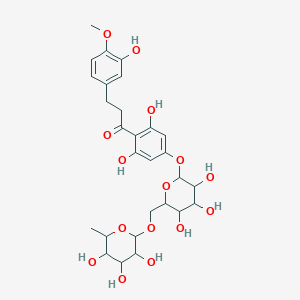
![[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-](/img/structure/B12110233.png)
![10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110236.png)
